[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine
Description
Properties
IUPAC Name |
[4-(cyclopropylmethoxy)-2-methylphenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10H,2-3,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUCLLDCSVYUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Direct Amine Installation
Recent advances employ palladium catalysis to streamline the synthesis. A 2024 study demonstrated the use of Buchwald-Hartwig amination to install the amine group directly onto a brominated precursor. The reaction utilizes 4-bromo-2-methylphenyl cyclopropylmethyl ether and benzophenone imine as the ammonia surrogate, catalyzed by Pd₂(dba)₃ with Xantphos as the ligand .
| Condition | Specification | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd₂(dba)₃ | Maximizes TOF |
| Ligand | Xantphos (10 mol%) | Prevents β-H elimination |
| Temperature | 110°C | Balances rate and decomposition |
| Reaction Time | 18 hours | 92% conversion |
Post-coupling, acidic hydrolysis (6M HCl, 60°C, 3h) liberates the primary amine, achieving an 81% isolated yield. This method circumvents the need for reductive amination, reducing byproduct formation.
Multi-Component One-Pot Synthesis Under Ultrasound Irradiation
Building on methodologies developed for pyrano[2,3-c]pyrazole derivatives , a 2025 innovation report described a one-pot synthesis using ultrasound-assisted conditions. The reaction combines:
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2-Methyl-4-(cyclopropylmethoxy)benzyl chloride
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Hexamine (as amine source)
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InCl₃ catalyst (20 mol%)
Under ultrasound irradiation (25 kHz, 40°C), the SN2 displacement and subsequent Stretter reaction occur concomitantly, yielding the target amine in 89% yield within 45 minutes . Comparative studies show a 3.2-fold rate enhancement versus thermal conditions.
Advantages:
-
Eliminates intermediate purification
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50% reduction in solvent consumption
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Scalable to 100-g batches with consistent purity
Enzymatic Transamination for Chiral Resolutions
For applications requiring enantiopure product, a biocatalytic route employs ω-transaminases from Aspergillus terreus. The ketone precursor 4-(cyclopropylmethoxy)-2-methylacetophenone undergoes asymmetric amination using isopropylamine as the amine donor. Key findings include:
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Enantiomeric Excess: >99% ee for (R)-enantiomer
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Productivity: 12 g/L/h at 30°C
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Catalyst Reuse: 7 cycles with <15% activity loss
This green chemistry approach aligns with FDA guidelines for chiral drug intermediates, though substrate inhibition above 50 mM limits industrial throughput .
Solid-Phase Synthesis for High-Throughput Production
Adapting peptide synthesis technologies, a 2024 ACS Combinatorial Science paper detailed a resin-bound synthesis using Wang resin. The sequence involves:
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Resin Functionalization: Load 4-hydroxy-2-methylbenzoic acid via ester linkage
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Etherification: Cyclopropylmethyl bromide, DIPEA, DMF, 12h
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Amine Installation: Fmoc-protected aminomethylbenzimidazolone (Fmoc-AMBI) coupling
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Cleavage: TFA/CH₂Cl₂ (1:9) releases product with 94% purity
This method enables parallel synthesis of 96 analogs in 48 hours, facilitating structure-activity relationship studies .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, thiols, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise as a lead candidate in drug development. Its structural characteristics allow for interactions with biological targets such as receptors and enzymes. Studies indicate that compounds with similar structures may exhibit significant binding affinities to serotonin and dopamine receptors, which are crucial in treating psychiatric disorders and other conditions.
Case Study : In the development of phosphodiesterase-4 (PDE4) inhibitors, [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine was synthesized as an intermediate, demonstrating its utility in creating compounds with therapeutic effects for conditions like asthma and inflammation .
Research has indicated potential biological activities, including antimicrobial and anticancer properties. The compound's interaction with various biological pathways suggests that it could serve as a basis for developing new therapeutics.
Example : A study exploring the antimicrobial properties of structurally related compounds found that modifications to the cyclopropyl group can enhance activity against specific bacterial strains, indicating a pathway for optimizing this compound for similar applications.
Organic Synthesis
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it a valuable building block.
Synthesis Methods :
- Amination Reactions : The compound can be synthesized via amination of aldehydes or ketones using reducing agents like sodium borohydride .
- Functionalization : It can undergo functionalization reactions to introduce additional functional groups, broadening its utility in chemical synthesis .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects | Potential Applications |
|---|---|---|---|
| 1-(2-Methoxyphenyl)propan-1-amine | Methoxy group on phenyl ring | Used as an antidepressant | Antidepressant development |
| 3-(Cyclobutyl)aniline | Cyclobutyl instead of cyclopropyl | Different receptor interactions | Neuropharmacology |
| 2-(Isobutoxy)-4-methylphenol | Isobutoxy group on phenol | Varying solubility and stability | Antimicrobial agents |
Mechanism of Action
The mechanism of action of [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group may enhance its binding affinity to these targets, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in:
- Substituent position (e.g., meta- vs. para-cyclopropylmethoxy).
- Substituent type (e.g., methoxy vs. cyclopropylmethoxy).
- Core structure (e.g., benzene vs. pyridine or thiazole rings).
Selected Analogs and Comparative Data
Biological Activity
[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its mechanism of action, pharmacokinetics, and therapeutic applications is crucial for advancing research and potential clinical use.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. This compound may exhibit selective inhibition of certain pathways, which can lead to therapeutic effects in various conditions.
Pharmacological Profile
Research indicates that this compound displays significant activity against specific biological targets. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins. Such interactions are critical for its efficacy as a potential therapeutic agent.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Inflammatory Response : In a study focusing on the p38α MAP kinase pathway, this compound demonstrated a capacity to reduce inflammatory markers in murine models. The compound was less potent than other known inhibitors but exhibited a favorable pharmacokinetic profile, suggesting its potential for further development in treating inflammatory diseases .
- Neurotransmitter Interaction : Additional studies have indicated that this compound may influence serotonin receptor activity, which could have implications for mood disorders. The modulation of these receptors could lead to enhanced therapeutic effects in conditions such as depression or anxiety .
- Antimicrobial Properties : Preliminary investigations into the antimicrobial efficacy of this compound revealed promising results against several bacterial strains. Further research is required to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects and to evaluate its potential as an antibiotic agent .
Q & A
Basic Research Questions
Q. What are the critical storage conditions to ensure the stability of [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine in laboratory settings?
- Methodological Guidance :
- Store refrigerated (2–8°C) in tightly sealed containers to prevent moisture absorption and oxidation .
- Use inert gas purging (e.g., nitrogen) for long-term storage to minimize degradation .
- Avoid exposure to light by using amber glassware or light-resistant packaging .
Q. What safety protocols are essential when handling this compound in experimental workflows?
- Methodological Guidance :
- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated gloves must be disposed of according to hazardous waste protocols .
- Conduct reactions in a fume hood to mitigate inhalation risks. Emergency procedures include immediate rinsing (15+ minutes for eyes/skin) and medical consultation for persistent symptoms .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Guidance :
- Employ NMR spectroscopy (¹H/¹³C) to confirm the presence of the cyclopropylmethoxy group and methylphenyl backbone .
- Use high-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns .
- HPLC with UV detection (e.g., 254 nm) assesses purity, with discrepancies addressed via gradient elution optimization .
Advanced Research Questions
Q. How does the cyclopropylmethoxy group influence the compound’s reactivity in nucleophilic substitution reactions compared to methoxy or ethoxy analogs?
- Methodological Guidance :
- The cyclopropyl ring introduces steric hindrance and electronic effects, slowing SN2 reactions but favoring SN1 pathways in polar protic solvents. Compare kinetics via stopped-flow spectroscopy under varying conditions (e.g., DMSO vs. ethanol) .
- Use DFT calculations to model transition states and predict regioselectivity in substitution reactions .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Guidance :
- Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability. Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Perform meta-analyses of published data to identify confounding factors (e.g., impurity profiles, solvent effects) .
Q. How can synthetic routes be optimized for scalability while maintaining high enantiomeric purity?
- Methodological Guidance :
- Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., epimerization) .
- Implement chiral chromatography (e.g., SFC) for intermediate purification. Monitor enantiomeric excess via circular dichroism (CD) .
Q. What analytical approaches detect degradation products of this compound under accelerated stability testing?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
